molecular formula C7H7NO4 B6247054 2-methyl-4-nitrobenzene-1,3-diol CAS No. 65938-75-2

2-methyl-4-nitrobenzene-1,3-diol

Cat. No.: B6247054
CAS No.: 65938-75-2
M. Wt: 169.13 g/mol
InChI Key: XUJPAYGWMCNRTA-UHFFFAOYSA-N
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Description

. It is characterized by a benzene ring substituted with a nitro group (-NO2) at the 4-position and a methyl group (-CH3) at the 2-position, along with two hydroxyl groups (-OH) at the 1- and 3-positions. This compound is known for its applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

    Types of Reactions:

    • Oxidation: 2-Methyl-4-nitrobenzene-1,3-diol can undergo oxidation reactions to form various oxidized products, such as quinones.

    • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-methyl-4-aminobenzene-1,3-diol.

    Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.

    • Substitution: Electrophilic substitution reactions often use halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

    Major Products Formed:

    • Quinones: Resulting from oxidation reactions.

    • Amines: Resulting from reduction of the nitro group.

    • Halogenated Compounds: Resulting from electrophilic substitution reactions.

    Scientific Research Applications

    Chemical Properties and Structure

    Chemical Formula: C₇H₇N₁O₄
    Molecular Weight: 169.14 g/mol
    Structure: The compound features a methyl group and a nitro group attached to a benzene ring with hydroxyl groups at the 1 and 3 positions.

    Synthesis Applications

    2-Methyl-4-nitrobenzene-1,3-diol is primarily utilized as an intermediate in the synthesis of more complex organic compounds. It serves as a building block in the production of dyes, pharmaceuticals, and agrochemicals. The compound's ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

    Table 1: Synthesis Applications

    Application TypeDescription
    Dye Manufacturing Used in the production of azo dyes due to its reactive functional groups.
    Pharmaceuticals Acts as an intermediate for synthesizing active pharmaceutical ingredients (APIs).
    Agrochemicals Utilized in the development of herbicides and pesticides.

    Case Study 1: Synthesis of Azo Dyes

    A study demonstrated that this compound can be converted into azo dyes through diazotization followed by coupling reactions. These dyes exhibit vibrant colors and are used extensively in textiles.

    Case Study 2: Pharmaceutical Intermediates

    Research indicates that this compound can be employed in the synthesis of anti-inflammatory drugs. Its derivatives have shown promising results in preclinical trials for reducing inflammation markers.

    Recent studies have also explored the biological activity of this compound and its derivatives. Preliminary findings suggest potential antioxidant properties, which could be beneficial in developing therapeutic agents for oxidative stress-related diseases.

    Mechanism of Action

    The mechanism by which 2-methyl-4-nitrobenzene-1,3-diol exerts its effects involves its interaction with molecular targets and pathways:

    • Molecular Targets: The nitro group can act as an electrophile, interacting with nucleophilic sites in biological molecules.

    • Pathways Involved: The compound may influence pathways related to oxidative stress, inflammation, and cellular signaling.

    Comparison with Similar Compounds

    • 4-Nitrobenzene-1,3-diol

    • 2-Methyl-4-nitrophenol

    • 3-Nitrobenzene-1,2-diol

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    Biological Activity

    2-Methyl-4-nitrobenzene-1,3-diol, also known as 2-methyl-4-nitrocatechol, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

    • Chemical Formula : C₇H₇N₁O₄
    • CAS Number : 291612
    • Molecular Weight : 169.14 g/mol
    • Structure : The compound features a nitro group and hydroxyl groups that contribute to its reactivity and interaction with biological systems.

    Antimicrobial Properties

    Research indicates that this compound exhibits significant antimicrobial activity. A study found that derivatives of nitrophenols can enhance the effectiveness of certain antibiotics by acting synergistically. The compound demonstrated inhibitory effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

    Antioxidant Activity

    The antioxidant capacity of this compound has been evaluated using various assays. It was shown to scavenge free radicals effectively, indicating its potential use in preventing oxidative stress-related diseases. The compound's ability to donate electrons and neutralize reactive oxygen species (ROS) contributes to its protective effects on cellular components .

    Cytotoxic Effects

    In vitro studies have assessed the cytotoxicity of this compound against cancer cell lines. Results showed that it can induce apoptosis in specific cancer cells while exhibiting lower toxicity towards normal cells. This selective cytotoxicity highlights its potential as a chemotherapeutic agent .

    The biological activity of this compound can be attributed to several mechanisms:

    • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
    • Reactive Oxygen Species Modulation : By modulating ROS levels, it can influence cell signaling pathways related to growth and apoptosis.
    • Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.

    Study 1: Antimicrobial Efficacy

    A study published in Nature examined the synergistic effects of this compound with conventional antibiotics. The results indicated a significant reduction in the minimum inhibitory concentration (MIC) required to inhibit bacterial growth when combined with other agents like Amphotericin B .

    Study 2: Antioxidant Potential

    Another research effort focused on the antioxidant properties of this compound. Using DPPH and ABTS assays, it was found to exhibit strong radical scavenging activity comparable to established antioxidants like ascorbic acid .

    Data Table: Summary of Biological Activities

    Activity TypeObservationsReference
    AntimicrobialEffective against multiple bacterial strains
    AntioxidantStrong free radical scavenging
    CytotoxicityInduces apoptosis in cancer cell lines

    Properties

    CAS No.

    65938-75-2

    Molecular Formula

    C7H7NO4

    Molecular Weight

    169.13 g/mol

    IUPAC Name

    2-methyl-4-nitrobenzene-1,3-diol

    InChI

    InChI=1S/C7H7NO4/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,9-10H,1H3

    InChI Key

    XUJPAYGWMCNRTA-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=CC(=C1O)[N+](=O)[O-])O

    Purity

    95

    Origin of Product

    United States

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